methyl 4-(4-phenyl-2-sulfanyl-1H-imidazol-1-yl)benzoate
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Overview
Description
Methyl 4-(4-phenyl-2-sulfanyl-1H-imidazol-1-yl)benzoate is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-phenyl-2-sulfanyl-1H-imidazol-1-yl)benzoate typically involves the formation of the imidazole ring followed by the introduction of the phenyl and sulfanyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a benzoic acid derivative with an imidazole precursor in the presence of a dehydrating agent can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and reaction time are critical factors that influence the overall yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-phenyl-2-sulfanyl-1H-imidazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-(4-phenyl-2-sulfanyl-1H-imidazol-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-(4-phenyl-2-sulfanyl-1H-imidazol-1-yl)benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The phenyl and sulfanyl groups contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1H-imidazol-1-yl)benzoate
- 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
Uniqueness
Methyl 4-(4-phenyl-2-sulfanyl-1H-imidazol-1-yl)benzoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14N2O2S |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
methyl 4-(5-phenyl-2-sulfanylidene-1H-imidazol-3-yl)benzoate |
InChI |
InChI=1S/C17H14N2O2S/c1-21-16(20)13-7-9-14(10-8-13)19-11-15(18-17(19)22)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,22) |
InChI Key |
FYYOWOUOOSHKSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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